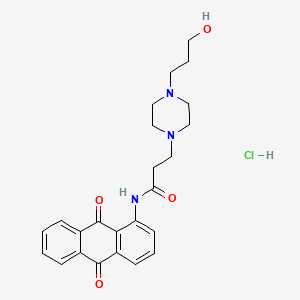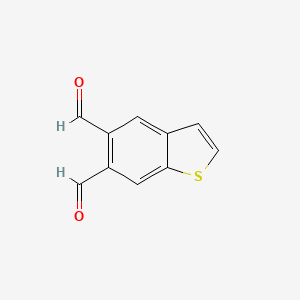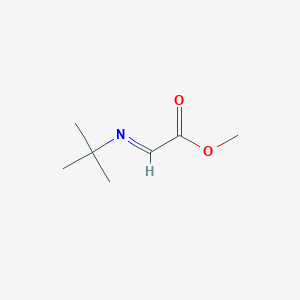![molecular formula C19H20O2 B14314831 Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester CAS No. 113412-25-2](/img/no-structure.png)
Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarboxylic acid, [1,1’-biphenyl]-4-yl ester is an organic compound that combines the structural elements of cyclohexanecarboxylic acid and biphenyl
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, [1,1’-biphenyl]-4-yl ester typically involves the esterification of cyclohexanecarboxylic acid with [1,1’-biphenyl]-4-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of cyclohexanecarboxylic acid, [1,1’-biphenyl]-4-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.
化学反应分析
Types of Reactions
Cyclohexanecarboxylic acid, [1,1’-biphenyl]-4-yl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid, [1,1’-biphenyl]-4-yl ester can be converted to cyclohexanecarboxylic acid and [1,1’-biphenyl]-4-carboxylic acid.
Reduction: The reduction of the ester yields cyclohexanemethanol and [1,1’-biphenyl]-4-ol.
Substitution: Substitution reactions on the biphenyl ring can yield various substituted biphenyl derivatives.
科学研究应用
Cyclohexanecarboxylic acid, [1,1’-biphenyl]-4-yl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is employed in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of cyclohexanecarboxylic acid, [1,1’-biphenyl]-4-yl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the ester may be hydrolyzed by esterases to release the active components, cyclohexanecarboxylic acid and [1,1’-biphenyl]-4-ol. These components can then participate in various biochemical processes, such as enzyme inhibition or receptor binding.
相似化合物的比较
Similar Compounds
Cyclohexanecarboxylic acid: A precursor to the ester, it shares the cyclohexane carboxylic acid moiety.
[1,1’-Biphenyl]-4-ol: Another precursor, it shares the biphenyl structure.
Cyclohexanecarboxylic acid, methyl ester: Similar in structure but with a methyl group instead of the biphenyl moiety.
Uniqueness
Cyclohexanecarboxylic acid, [1,1’-biphenyl]-4-yl ester is unique due to the combination of cyclohexane and biphenyl structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly where specific interactions with biological targets or unique material properties are required.
属性
| 113412-25-2 | |
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
(4-phenylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C19H20O2/c20-19(17-9-5-2-6-10-17)21-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2 |
InChI 键 |
FNFLCKGXSVZHKK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)

![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)



